Longipedlactone J

Antiviral HIV-1 Natural Product

Longipedlactone J is a unique triterpenoid dilactone with potent anti-HIV-1 activity (IC50 0.04 μM), distinct from cytotoxic longipedlactone analogs. Its specific inhibition of HIV-1 replication and activity against HSV-1/2 and CMV make it a critical tool for antiviral drug discovery and PAF pathway studies. This compound is ideal for researchers requiring validated, application-specific bioactivity for target identification and mechanism studies.

Molecular Formula C32H40O7
Molecular Weight 536.7 g/mol
Cat. No. B15130591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLongipedlactone J
Molecular FormulaC32H40O7
Molecular Weight536.7 g/mol
Structural Identifiers
SMILESCC1=CCC(OC1=O)C(C)C2=CCC3(C4CC(C5C(=CC4(CC3C2=C)O)C=CC(=O)OC5(C)C)OC(=O)C)C
InChIInChI=1S/C32H40O7/c1-17-8-10-24(38-29(17)35)19(3)22-12-13-31(7)23(18(22)2)16-32(36)15-21-9-11-27(34)39-30(5,6)28(21)25(14-26(31)32)37-20(4)33/h8-9,11-12,15,19,23-26,28,36H,2,10,13-14,16H2,1,3-7H3
InChIKeyVPYOIPWGVNGDBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Longipedlactone J: A Structurally Unique Triterpene Dilactone from Kadsura heteroclita for Anti-HIV and Antiviral Research


Longipedlactone J (CAS: 1011762-93-8, C32H40O7) is a triterpenoid dilactone isolated from the stems of Kadsura heteroclita (Schisandraceae) [1]. Characterized by a rearranged pentacyclic skeleton, this compound belongs to the longipedlactone family, a class of natural products known for their complex structures and diverse biological activities [2]. Unlike many in-class triterpenoids, Longipedlactone J has demonstrated specific antiviral activity, including inhibition of HIV-1 replication .

Why Generic Triterpenoid Substitution is Inadequate: The Quantified Functional Specificity of Longipedlactone J


The longipedlactone series exhibits extreme sensitivity in biological activity to minor structural modifications, precluding any assumption of functional interchangeability. For instance, while longipedlactones A–I demonstrate potent cytotoxicity with IC50 values ranging from 0.84–11.38 μM against various cancer cell lines [1], Longipedlactone J is characterized by its distinct antiviral profile, including a specific anti-HIV-1 activity not shared by all analogs [2]. Furthermore, Longipedlactone J exhibits a unique spectrum of activity against herpesviruses (HSV-1/2, CMV) . Such stark functional divergence, driven by specific stereochemical and functional group arrangements, mandates precise compound selection based on validated, application-specific data.

Quantitative Differentiators: Head-to-Head and Cross-Study Performance Data for Longipedlactone J Procurement Decisions


Anti-HIV-1 Activity: Superior Potency Compared to In-Class Lignans from the Same Source

Longipedlactone J demonstrates potent inhibition of HIV-1 replication, with a reported IC50 of 0.04 μM . This activity is significantly more potent than the anti-HIV effects reported for other compounds isolated from the same Kadsura heteroclita extract. For example, the lignan compounds 6 and 12 exhibited moderate anti-HIV activity with EC50 values of 1.6 μg/mL and 1.4 μg/mL, respectively [1]. This quantification establishes Longipedlactone J as a distinctly more potent antiviral agent within its co-occurring metabolite pool.

Antiviral HIV-1 Natural Product

Broad-Spectrum Antiviral Profile: Activity Against Herpesviruses

Longipedlactone J possesses a broad-spectrum antiviral profile that extends beyond HIV-1. The compound has demonstrated antiviral effects against herpes simplex virus type 1 and 2 (HSV-1 and HSV-2) and cytomegalovirus (CMV) . This multi-virus activity is a key differentiator, as many other longipedlactones (e.g., A-I) have primarily been characterized for their cytotoxic activities, with no reported antiviral data [1]. The specific mechanism is proposed to involve the nucleophilic character of the molecule, which reacts with nucleophiles on viral proteins to block DNA synthesis .

Antiviral Herpes Simplex Virus Cytomegalovirus

Platelet-Activating Factor (PAF) Antagonism: A Specific Inflammatory Pathway Intervention

Longipedlactone J exhibits moderate platelet-activating factor (PAF) antagonistic activity with an IC50 of 2.6 x 10^-5 M . This specific activity provides a basis for investigating inflammatory and allergic pathways. In contrast, other Kadsura-derived triterpenoids, such as Kadlongilactones A and B, are characterized by their potent cytotoxicity (e.g., IC50 = 1.40 μg/mL and 1.71 μg/mL against K562 cells) but lack reported PAF antagonism [1].

Inflammation PAF Antagonist Natural Product

Defined Research and Industrial Applications for Longipedlactone J Based on Validated Quantitative Evidence


Anti-HIV-1 Lead Discovery and Mechanism-of-Action Studies

With a validated IC50 of 0.04 μM against HIV-1 replication , Longipedlactone J serves as a potent and structurally unique lead compound for antiviral drug discovery. Its activity is significantly stronger than many co-isolated metabolites, making it a high-priority candidate for target identification studies and exploration of its specific inhibitory mechanism on viral replication.

Broad-Spectrum Antiviral Screening and Viral Pathogenesis Research

The compound's demonstrated activity against HSV-1, HSV-2, and CMV justifies its use in broad-spectrum antiviral screening programs. Researchers can employ Longipedlactone J to investigate common or divergent host-viral interaction points, and to study viral entry or DNA synthesis inhibition, areas where other longipedlactone analogs lack reported activity .

PAF-Mediated Inflammation and Allergy Model Development

The quantifiable PAF antagonism (IC50 = 2.6 x 10^-5 M) positions Longipedlactone J as a specific chemical tool for probing PAF-dependent signaling pathways in inflammatory and allergic disease models. This application is distinct from the cytotoxic applications of its analogs, providing a targeted approach for studying PAF's role in conditions such as asthma or anaphylaxis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Longipedlactone J

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.